(2S,5S)-5-Hydroxypiperidin-2-carbonsäure

Übersicht

Beschreibung

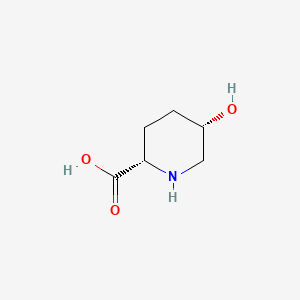

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is a chiral compound with the molecular formula C6H11NO3. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its unique stereochemistry, having two stereocenters at positions 2 and 5, both in the S-configuration. It is often used in various chemical and pharmaceutical research applications due to its distinct properties.

Wissenschaftliche Forschungsanwendungen

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.

Industry: It is used in the production of various chemicals and materials.

Wirkmechanismus

Target of Action

The primary target of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is Carbapenam-3-carboxylate synthase , an enzyme found in the bacterium Erwinia carotovora . This enzyme plays a crucial role in the biosynthesis of carbapenam-3-carboxylate, a beta-lactam antibiotic of the carbapenem class .

Mode of Action

It is known that the compound is involved in the atp-dependent formation of (3s,5s)-carbapenam-3-carboxylate from (2s,5s)-5 .

Biochemical Pathways

The biochemical pathways affected by (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid are related to the biosynthesis of carbapenam-3-carboxylate . The compound’s action on Carbapenam-3-carboxylate synthase influences the production of this antibiotic, which can have downstream effects on bacterial growth and survival.

Result of Action

The molecular and cellular effects of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid’s action are primarily related to its impact on the biosynthesis of carbapenam-3-carboxylate . By influencing this process, the compound can potentially affect the growth and survival of bacteria that are sensitive to this antibiotic.

Biochemische Analyse

Biochemical Properties

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid participates in various biochemical reactions, primarily due to its hydroxyl and carboxyl functional groups. These groups enable the compound to form hydrogen bonds and ionic interactions with enzymes, proteins, and other biomolecules. For instance, it interacts with enzymes such as alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes or ketones. The hydroxyl group of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid can act as a substrate for these enzymes, facilitating redox reactions .

Cellular Effects

The effects of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid on cellular processes are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid can alter gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in cellular function and metabolism .

Molecular Mechanism

At the molecular level, (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. For instance, it may act as a competitive inhibitor for certain enzymes, preventing substrate binding and subsequent catalysis. Additionally, (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid can influence gene expression by binding to DNA or RNA, thereby modulating transcription or translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as pH, temperature, and the presence of other reactive species. Over time, (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid may degrade into smaller molecules, potentially altering its biochemical activity. Long-term studies have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cellular signaling pathways. At high doses, (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid can become toxic, leading to adverse effects such as cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range elicits a maximal response before toxicity occurs .

Metabolic Pathways

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. For example, the compound can be metabolized by dehydrogenases or oxidases, leading to the formation of oxidized products. These metabolic transformations can affect the overall metabolic flux and levels of related metabolites, influencing cellular energy balance and biosynthetic processes .

Transport and Distribution

Within cells and tissues, (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is transported and distributed through specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid can affect its biochemical activity, as its concentration in specific regions may determine its interactions with target biomolecules .

Subcellular Localization

The subcellular localization of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid may localize to the mitochondria, where it can participate in metabolic reactions or influence mitochondrial function. The precise localization of the compound can determine its role in cellular processes and its overall biochemical impact .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding keto acid using a chiral reducing agent. Another approach is the asymmetric hydrogenation of a suitable precursor.

Industrial Production Methods

On an industrial scale, the production of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. This method is preferred due to its efficiency and environmentally friendly nature. The reaction conditions usually include mild temperatures and pressures to maintain the integrity of the chiral centers.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2R,5R)-5-Hydroxypiperidine-2-carboxylic acid: This is the enantiomer of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid, having the opposite stereochemistry.

cis-5-Hydroxypiperidine-2-carboxylic acid: This compound has a different stereochemistry at the 2-position.

Uniqueness

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomers and other stereoisomers. This makes it a valuable compound for research and development in various fields.

Biologische Aktivität

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid, also known as HHP, is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 145.16 g/mol

- IUPAC Name : (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid

- CAS Number : 63088-78-8

The compound features a hydroxyl group and a carboxylic acid group, which contribute to its reactivity and interaction with biological systems.

The primary mechanism of action for (2S,5S)-5-hydroxypiperidine-2-carboxylic acid involves its interaction with specific enzymes and pathways:

- Target Enzyme : The compound primarily targets Carbapenam-3-carboxylate synthase , an enzyme involved in the biosynthesis of carbapenem antibiotics. This interaction is crucial for the formation of carbapenam derivatives, which are essential in combating bacterial infections.

- Biochemical Pathways : HHP influences various biochemical pathways related to the metabolism of piperidine derivatives and the synthesis of β-lactam antibiotics. It acts as an intermediate in multi-step synthetic pathways aimed at developing new antibacterial agents .

Antibacterial Activity

Research indicates that (2S,5S)-5-hydroxypiperidine-2-carboxylic acid exhibits potent antibacterial properties, particularly as an inhibitor of β-lactamases—enzymes that confer antibiotic resistance in bacteria. This makes HHP a valuable candidate for developing new antibacterial therapies.

Cytotoxic Effects

In vitro studies have demonstrated that HHP can induce cytotoxic effects on various cancer cell lines. For example, it has shown potential in reducing cell viability in human pulmonary cancer cell cultures (A549 cells), suggesting its role as a possible anticancer agent .

Research Findings and Case Studies

A number of studies have been conducted to explore the biological activity and potential applications of (2S,5S)-5-hydroxypiperidine-2-carboxylic acid:

Eigenschaften

IUPAC Name |

(2S,5S)-5-hydroxypiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-4-1-2-5(6(9)10)7-3-4/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEYKDXXZCICFZ-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NCC1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC[C@H]1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63088-78-8 | |

| Record name | 5-Hydroxy-L-pipecolic acid, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063088788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXY-L-PIPECOLIC ACID, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8434LNW4TK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.